N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(10-9-18)17(20)16-11-15(16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15-16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUVQMRBUKMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
A widely used method for cyclopropane synthesis involves the reaction of alkenes with diiodomethane and a zinc-copper couple. For the target compound, a pre-formed acrylamide derivative (e.g., N-methyl-2-naphthalen-1-ylacrylamide ) could undergo cyclopropanation:
$$
\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{Zn(CH}_2\text{I)} \xrightarrow{\text{acrylamide}} \text{cyclopropane-carboxamide}
$$
Optimization Insights :
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable enantioselective cyclopropanation using diazo compounds. For example, ethyl diazoacetate and styrene derivatives yield cyclopropane esters, which can be hydrolyzed to carboxylic acids and converted to amides:
$$
\text{Rh}2(\text{OAc})4 + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{alkene}} \text{cyclopropane ester} \xrightarrow{\text{hydrolysis}} \text{acid} \xrightarrow{\text{coupling}} \text{amide}
$$
Catalyst Systems :
- Rhodium(II) acetate for high reactivity.
- Chiral salen-copper complexes for enantioselectivity (>90% ee).
Introduction of the Naphthalen-1-yl Group
Friedel-Crafts Alkylation
Naphthalene can be alkylated with a cyclopropane-containing electrophile (e.g., bromocyclopropane-carboxamide) using Lewis acids like AlCl₃:
$$
\text{Naphthalene} + \text{Br-cyclopropane-amide} \xrightarrow{\text{AlCl}_3} \text{2-naphthalen-1-ylcyclopropane-amide}
$$
Limitations :
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between a boronic acid (naphthalen-1-ylboronic acid) and a bromocyclopropane-carboxamide offers superior regiocontrol:
$$
\text{Br-cyclopropane-amide} + \text{Naphthalen-1-yl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{base}} \text{target intermediate}
$$
Conditions :
- Base : K₂CO₃ or Cs₂CO₃ in aqueous THF.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Yield : 70–85% with minimal byproducts.
Carboxamide Functionalization: N-Cyanomethyl-N-methyl Installation
Sequential Alkylation of Primary Amines
A two-step protocol involves:
- Methylation : Reaction of a primary amine (cyclopropane-carboxamide) with methyl iodide in the presence of a base (e.g., K₂CO₃).
- Cyanomethylation : Treatment with chloroacetonitrile under similar conditions:
$$
\text{R-NH}2 \xrightarrow{\text{MeI, K}2\text{CO}3} \text{R-NHMe} \xrightarrow{\text{ClCH}2\text{CN, K}2\text{CO}3} \text{R-N(Me)CH}_2\text{CN}
$$
Solvent Optimization :
Reductive Amination
An alternative route employs reductive amination of formaldehyde and cyanomethylamine with a pre-formed secondary amine:
$$
\text{R-NH}2 + \text{HCHO} + \text{NH}2\text{CH}2\text{CN} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-N(Me)CH}_2\text{CN}
$$
Challenges :
Integrated Synthetic Routes
Route 1: Cyclopropanation-First Approach
- Synthesize N-methylacrylamide via acylation of methylamine with acryloyl chloride.
- Perform Simmons-Smith cyclopropanation to yield N-methylcyclopropane-carboxamide .
- Introduce naphthalen-1-yl via Suzuki coupling.
- Cyanomethylate the secondary amine using chloroacetonitrile.
Advantages :
Route 2: Late-Stage Functionalization
- Prepare 2-naphthalen-1-ylcyclopropane-1-carboxylic acid via Friedel-Crafts alkylation.
- Convert to acid chloride (SOCl₂) and couple with N-methylcyanomethylamine.
Yield Considerations :
Critical Reaction Optimization Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | CH₂I₂, Zn(Cu), THF, 0°C | 68% | 95% |
| Suzuki Coupling | Pd(PPh₃)₄, Naph-B(OH)₂, K₂CO₃ | 82% | 99% |
| Cyanomethylation | ClCH₂CN, K₂CO₃, DMF, 60°C | 75% | 97% |
| Reductive Amination | NaBH₃CN, MeOH, rt | 55% | 90% |
Scalability and Industrial Feasibility
- Cost Drivers : Palladium catalysts and boronic acids dominate expenses in cross-coupling routes.
- Waste Management : Zn residues from cyclopropanation require chelation prior to disposal.
- Process Safety : Cyanomethylating agents (e.g., chloroacetonitrile) necessitate strict containment due to toxicity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents such as sodium hydride (NaH) and alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Chemistry
N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxides. |
| Reduction | Reduced using agents like lithium aluminum hydride. |
| Substitution | Undergoes nucleophilic substitution at the cyanomethyl group. |
Biology
Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anticancer properties. Studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Anticancer Activity
In laboratory settings, this compound demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selective action is crucial for developing targeted cancer therapies.
Medicine
The compound is being explored for its potential use in drug development due to its unique structural features that allow interaction with specific molecular targets. Its mechanism of action involves modulating various biochemical pathways by binding to enzymes or receptors.
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Drug Development | Investigated for use in developing new therapeutics. |
| Enzyme Inhibition | May inhibit enzymes involved in metabolic pathways relevant to disease progression. |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in various applications.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key structural differences among cyclopropane carboxamides lie in the substituents on the cyclopropane ring and the carboxamide nitrogen. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Key Observations
Aromatic Substituents :
- The naphthalen-1-yl group in the target compound provides greater steric bulk and lipophilicity compared to phenyl or substituted phenyl groups in analogues (e.g., 2,4,5-trichlorophenyl in ). This may enhance membrane permeability or hydrophobic binding in biological targets .
- Halogenated phenyl derivatives (e.g., 2-chlorophenyl in , 2-fluorophenyl in ) demonstrate antimycobacterial activity, suggesting that halogenation improves target affinity, possibly through halogen bonding .
Electron-Withdrawing Groups: The cyanomethyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl or ethyl groups in analogues (e.g., N,N-diethyl in ). This could modulate the carboxamide’s reactivity or stability.
Synthetic Yields: Analogues like N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (57% yield ) and N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (51% yield ) suggest moderate efficiency for cyclopropane carboxamide syntheses. The target compound’s synthesis may face challenges due to the bulky naphthalene group.
Biological Activity: Naphthalene-derived carboxamides (e.g., 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates) exhibit notable antimicrobial activity, with low cytotoxicity . The target compound’s naphthalene moiety may similarly contribute to antimicrobial or antimycobacterial effects.
Physicochemical Properties
- Steric Effects : The bulky naphthalen-1-yl group may limit binding to enzymes with smaller active sites, contrasting with smaller aryl groups in .
Biological Activity
N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a naphthalene moiety, a cyclopropane ring, and a cyanomethyl group, which contribute to its unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of naphthalene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Apoptosis Induction
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in malignant cells. This is facilitated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and death .
Antibacterial Mechanisms
The antimicrobial activity may arise from the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. The presence of the cyanomethyl group is believed to enhance the lipophilicity of the compound, allowing better penetration into microbial cells .
Case Study 1: Breast Cancer Cell Line
In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Antibacterial Efficacy
A series of experiments were conducted on various bacterial strains where the compound exhibited a notable MIC against Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide?
Synthesis typically involves cyclopropanation and carboxamide coupling. Key steps include:
- Cyclopropane ring formation : Use zinc-copper couple or transition-metal catalysts (e.g., Pd) under controlled temperature (-10°C to 25°C) to minimize side reactions .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM or DMF) for efficient cyanomethyl-methylamine attachment to the naphthalene-cyclopropane core .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. acetonitrile) to improve yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring protons (δ 1.2–2.5 ppm) and naphthalene aromaticity (δ 7.2–8.5 ppm). Anomalies in splitting patterns may indicate stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragments (e.g., loss of the cyanomethyl group) .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for small-molecule refinement and ORTEP-3 for 3D visualization .
Q. What solvent systems and chromatographic methods are suitable for purification?
- Normal-phase silica chromatography : Use hexane/ethyl acetate gradients (5–30% EtOAc) for polar impurities.
- Reverse-phase HPLC : Optimize with C18 columns and acetonitrile/water (0.1% TFA) for high-purity isolates (>98%) .
Advanced Research Questions
Q. How can transcriptomics and molecular docking elucidate the compound’s antifungal mechanism?
- Transcriptome profiling : Treat target organisms (e.g., fungi) and perform RNA-seq to identify differentially expressed genes (DEGs). Pathway enrichment (e.g., KEGG) may reveal disruptions in cell wall biosynthesis (β-1,3-glucanase downregulation) or mitochondrial function .
- Reverse molecular docking : Screen against fungal protein libraries (e.g., PDB) to prioritize targets like ABC transporters or oxidoreductases. Validate binding via SPR or ITC .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-response standardization : Use MIC assays under controlled pH and temperature to minimize variability.
- Metabolomic profiling : Compare intracellular metabolite levels (e.g., ATP, ROS) to distinguish direct vs. indirect effects .
- Structural analogs : Synthesize derivatives (e.g., substituent variations on the naphthalene ring) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict metabolic stability and off-target interactions?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to assess logP (target <5), CYP450 inhibition, and plasma protein binding.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to evaluate binding stability and conformational changes over 100 ns trajectories .
Q. What crystallographic techniques are critical for studying its polymorphic forms?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ether into DCM solution). Use SHELXTL for space group determination and WinGX for data refinement .
- Powder XRD : Compare experimental patterns with Mercury-calculated simulations to identify polymorphic impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
